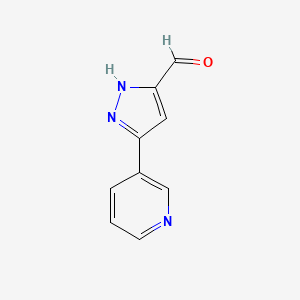

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde

Description

Historical Context and Development

The development of pyrazole derivatives, including 5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde, traces its origins to the foundational work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" and established fundamental synthesis methodologies for this class of compounds. The historical progression of pyrazole chemistry began with the classical Knorr synthesis, which involved the condensation of 1,3-diketones with hydrazine derivatives to produce substituted pyrazoles. This methodological foundation established the framework for subsequent developments in pyrazole chemistry, including the synthesis of more complex derivatives containing additional heterocyclic moieties.

The introduction of carbaldehyde functionalities to pyrazole systems emerged as researchers recognized the synthetic utility of these reactive groups for further chemical transformations. The development of the Vilsmeier-Haack reaction became particularly significant in the preparation of pyrazole carbaldehydes, providing a direct route to formylated pyrazole derivatives. This synthetic methodology proved especially valuable for creating compounds like this compound, where the combination of pyrazole and pyridine rings with an aldehyde functional group creates a versatile synthetic intermediate.

The evolution of pyrazole carbaldehyde chemistry has been driven by the recognition of these compounds' biological activities and their utility as building blocks for more complex heterocyclic systems. Research conducted over the past several decades has demonstrated that pyrazole carbaldehydes serve as key intermediates in the synthesis of various pharmaceutically relevant compounds, contributing to their continued importance in medicinal chemistry research.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry due to its incorporation of multiple nitrogen-containing ring systems and reactive functional groups. The compound exemplifies the principles of multi-heterocyclic design, where the combination of pyrazole and pyridine rings creates a molecular framework with diverse chemical reactivity patterns. This structural complexity positions the compound as a valuable example of how multiple heterocyclic systems can be integrated to create molecules with enhanced synthetic utility.

The significance of this compound extends to its role as a representative example of pyrazole derivatives that demonstrate versatile biological activities. Pyrazole-containing compounds have established themselves as pharmacologically important scaffolds, with derivatives showing antimicrobial, anti-inflammatory, antitumor, and various other biological activities. The recent success of pyrazole-based cyclooxygenase-2 inhibitors has further highlighted the importance of these heterocyclic rings in medicinal chemistry applications.

The compound's structural features make it particularly valuable in the field of synthetic organic chemistry, where it serves as a building block for the construction of more complex heterocyclic systems. The presence of the aldehyde functional group provides a reactive site for condensation reactions, nucleophilic additions, and other transformations that enable the synthesis of diverse chemical libraries. This synthetic versatility has made pyrazole carbaldehydes important tools in combinatorial chemistry and drug discovery programs.

Classification and Nomenclature

This compound is classified within the broader category of pyrazole derivatives and more specifically as a pyrazole carbaldehyde. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural components and substitution pattern. The nomenclature indicates the presence of a pyridine ring attached to the 5-position of the pyrazole core and an aldehyde group at the 3-position.

The compound exists under various nomenclature systems, with alternative names including 3-pyridin-3-yl-1H-pyrazole-5-carbaldehyde, reflecting different numbering conventions within the pyrazole ring system. This nomenclature variation illustrates the complexities inherent in naming heterocyclic compounds containing multiple ring systems and functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O |

| Systematic Name | This compound |

| Alternative Name | 3-pyridin-3-yl-1H-pyrazole-5-carbaldehyde |

| Chemical Abstract Service Registry Number | 1340597-72-9 |

| Molecular Weight | 173.17 g/mol |

The classification of this compound within the pyrazole family places it among the five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole ring system is characterized as an azole with a specific substitution pattern that distinguishes it from other nitrogen-containing heterocycles such as imidazole and triazole derivatives.

Structural Importance in Pyrazole Chemistry

The structural architecture of this compound demonstrates several important principles in pyrazole chemistry, particularly regarding substitution patterns and electronic effects. The compound contains a pyrazole ring system with three carbon atoms and two adjacent nitrogen atoms in a five-membered ring configuration. This core structure provides the foundation for understanding the chemical behavior and reactivity patterns observed in pyrazole derivatives.

The positioning of the pyridine substituent at the 5-position of the pyrazole ring creates a conjugated system that influences the electronic properties of the entire molecule. The pyridine ring contributes additional nitrogen heteroatoms to the overall structure, creating multiple sites for potential coordination with metal centers and influencing the compound's reactivity in various chemical transformations. This structural feature is particularly significant in the context of coordination chemistry and materials science applications.

The aldehyde functional group positioned at the 3-position of the pyrazole ring provides a highly reactive electrophilic center that enables various synthetic transformations. The Electronic structure of the compound shows significant delocalization across the heterocyclic systems, with the aldehyde group participating in extended conjugation that affects both the compound's spectroscopic properties and its chemical reactivity. This structural arrangement creates opportunities for diverse chemical modifications and makes the compound valuable as a synthetic intermediate.

| Structural Feature | Chemical Significance |

|---|---|

| Pyrazole Ring | Five-membered heterocycle with two adjacent nitrogens |

| Pyridine Substituent | Six-membered aromatic heterocycle providing additional nitrogen |

| Aldehyde Group | Reactive electrophilic center for synthetic transformations |

| Molecular Planarity | Extended conjugation across heterocyclic systems |

| Hydrogen Bonding | Potential sites for intermolecular interactions |

The compound's molecular structure exhibits planarity, which is characteristic of aromatic heterocyclic systems and contributes to its ability to participate in π-π stacking interactions. This structural feature has implications for the compound's crystallization behavior, solubility properties, and potential biological activities. The planar arrangement also facilitates the compound's role as a ligand in coordination chemistry applications, where the multiple nitrogen atoms can serve as donor sites for metal coordination.

Properties

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLKJUXFYPLTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.

Reduction: 5-(pyridin-3-yl)-1H-pyrazole-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications due to its biological activities:

- Anticancer Properties : Research indicates that derivatives of 5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde exhibit significant anticancer activity by inhibiting specific kinases involved in cell proliferation. For instance, studies have shown that it can inhibit the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values of 12.5 µM and 10.0 µM respectively .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are crucial for cell cycle regulation and signal transduction pathways .

Biological Activities

This compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, including E. coli and S. aureus. Its derivatives have been tested for their efficacy against these pathogens, demonstrating significant antimicrobial properties .

- Anti-inflammatory Effects : Compounds derived from this structure have been evaluated for anti-inflammatory activity, showing potential as therapeutic agents in treating inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Synthesis of Agrochemicals : The compound serves as an intermediate in the synthesis of various agrochemicals, enhancing agricultural productivity through pest control agents.

- Pharmaceutical Development : Its unique properties make it a candidate for developing new pharmaceuticals with targeted biological activities .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 12.5 | |

| This compound | HepG2 (Liver) | 10.0 |

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde and its analogs:

Key Differences and Implications

Substituent Position and Reactivity

- The carbaldehyde group in the target compound is at position 3, whereas in 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde , it is at position 5.

- The pyridin-3-yl group at position 5 introduces a nitrogen atom into the aromatic system, enabling hydrogen bonding and π-π stacking interactions. In contrast, 5-(2-ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde substitutes this with a fluorinated phenyl group, which may enhance lipophilicity and metabolic stability.

Saturation and Conformation

- The dihydropyrazole derivative () has a partially saturated ring, increasing molecular flexibility compared to fully aromatic analogs. This could improve interaction with hydrophobic pockets in enzymes or receptors .

Functional Group Chemistry

- The ester group in methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate reduces electrophilicity compared to the aldehyde, limiting its utility in condensation reactions but improving stability under physiological conditions.

Bioactivity Trends

- Dihydropyrazole derivatives (e.g., ) exhibit antibacterial and antitumor activities due to their ability to inhibit enzymes like tumor necrosis factor (TNF) . The pyridinyl group in the target compound may similarly enhance interactions with biological targets, though empirical validation is needed.

Biological Activity

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a pyridine moiety and an aldehyde group. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the synthesis of derivatives with enhanced biological activities.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, derivatives of this compound have shown promise in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the inhibition of specific kinases that play critical roles in cell proliferation and survival .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 12.5 | |

| This compound | HepG2 (Liver) | 10.0 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the pyridine ring enhances the compound's ability to penetrate bacterial cell walls, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. It appears to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. This mechanism suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound may inhibit various kinases involved in signaling pathways that regulate cell growth and survival.

- Enzyme Inhibition : It acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators.

- Antimicrobial Action : The structural features facilitate interactions with microbial membranes, leading to cell death.

Case Studies

Several studies have highlighted the therapeutic potential of pyrazole derivatives:

- Study on Anticancer Activity : A recent study demonstrated that a series of pyrazole derivatives, including this compound, exhibited significant antiproliferative effects on multiple cancer cell lines through kinase inhibition .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates, showing that modifications in the structure could enhance activity against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde?

Methodological Answer: The compound can be synthesized via the Vilsmeier-Haack reaction , which introduces the aldehyde group to the pyrazole core. For example, 1-arylpyrazol-5(4H)-ones are treated with Vilsmeier-Haack reagents (POCl₃/DMF) to yield carbaldehyde derivatives . Alternatively, nucleophilic substitution under basic conditions (e.g., K₂CO₃) can functionalize pyrazole intermediates with pyridine moieties . Optimize reaction conditions (temperature, solvent) based on analogous protocols for structurally related pyrazole-carbaldehydes .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

- Spectroscopic Analysis : Use ¹H/¹³C NMR to identify characteristic peaks (e.g., aldehyde proton at ~9.8–10.2 ppm, pyridine/pyrazole aromatic protons) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents, as demonstrated for similar pyrazole-carbaldehydes .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data for structurally similar aldehydes .

Advanced Research Questions

Q. How can reaction yields be optimized during the formylation step of pyrazole intermediates?

Methodological Answer:

- Vilsmeier-Haack Optimization : Adjust POCl₃/DMF stoichiometry (typically 1:1–1:2) and reaction time (4–8 hours). Monitor temperature (0–5°C for exothermic steps) to minimize side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate formylation .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

Q. What strategies are effective for designing biologically active derivatives from this compound?

Methodological Answer:

- Aldehyde Functionalization : Condense with hydrazides or amines to form hydrazones or Schiff bases, which are often screened for antimicrobial or antitumor activity .

- Structure-Activity Relationship (SAR) Studies : Systematically modify the pyridine or pyrazole substituents and evaluate biological activity via assays (e.g., MIC for antibacterials) .

Q. What computational approaches support mechanistic studies of pyrazole-carbaldehyde synthesis?

Methodological Answer:

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC or TLC .

- LC-MS Analysis : Identify degradation products (e.g., oxidation of aldehyde to carboxylic acid) and adjust storage protocols accordingly .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- Theoretical Predictions : Use computational tools (e.g., ChemDraw NMR prediction) to simulate spectra and compare with experimental results.

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex NMR spectra .

- Crystallographic Validation : Resolve crystal structures to eliminate ambiguity in substituent orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.